molecular formula C7H5ClN2O B12974816 2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetonitrile

2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetonitrile

Cat. No.: B12974816
M. Wt: 168.58 g/mol
InChI Key: HHLIIYKZJRZKPG-UHFFFAOYSA-N
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Description

2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetonitrile is a heterocyclic compound that contains a pyridine ring substituted with a chloro and oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetonitrile typically involves the reaction of 5-chloro-2-hydroxypyridine with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-6-oxo-1H-pyridin-2-yl)ethanol
  • 2-(5-chloro-6-oxo-1H-pyridin-2-yl)propanoic acid
  • 2-(5-chloro-6-oxo-1H-pyridin-2-yl)butanenitrile

Uniqueness

2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H5ClN2O/c8-6-2-1-5(3-4-9)10-7(6)11/h1-2H,3H2,(H,10,11)

InChI Key

HHLIIYKZJRZKPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)C(=C1)Cl)CC#N

Origin of Product

United States

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